molecular formula C6H8F2O2 B1432701 3-(Difluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1613330-49-6

3-(Difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1432701
CAS No.: 1613330-49-6
M. Wt: 150.12 g/mol
InChI Key: XRSUGPIWOGKMJP-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O2 It is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)cyclobutane-1-carboxylic acid typically involves the introduction of the difluoromethyl group into a cyclobutane framework. One common method is the difluoromethylation of cyclobutane derivatives using difluoromethylation reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes starting from readily available cyclobutane precursors. The process often includes the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the cyclobutane ring .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(Difluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
  • Cyclobutane-1-carboxylic acid
  • 3-(Chloromethyl)cyclobutane-1-carboxylic acid

Comparison: 3-(Difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group can enhance the compound’s stability and reactivity, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

3-(difluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSUGPIWOGKMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613330-49-6
Record name 3-(difluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 252A (0.2 g, 1.122 mmol) in THF (5 mL) was added NaOH (0.112 g, 2.81 mmol) in water (2 mL) at RT. After 16 h, THF was removed under a reduced pressure and the pH of aqueous solution was adjusted to 3 using a 1.0 N aq. solution of HCl and extracted with ethyl acetate (3×10 mL). The combined organic layer was washed with water, brine, dried over Na2SO4, filtered and the filtrate concentrated to afford Intermediate 252B as yellow liquid (0.12 g, 71%, mixture of cis and trans isomers). The crude product was used in a subsequent reaction without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.01-12.22 (m, 1H), 5.84-6.32 (m, 1H), 2.97-3.13 (m, 1H), 2.59-2.77 (m, 1H), 2.06-2.32 (m, 4H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.112 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3-(Difluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 3
3-(Difluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 4
3-(Difluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 5
3-(Difluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 6
3-(Difluoromethyl)cyclobutane-1-carboxylic acid

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